What is the chemical structure of TF-3-G-cThea?
What is the chemical structure of TF-3-G-cThea?
An In-depth Technical Guide to the Chemical Structure of TF-3-G-cThea
This guide provides a comprehensive overview of the chemical structure, properties, and formation of TF-3-G-cThea, a novel theaflavin derivative found in black tea. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, food science, and drug development.
Chemical Structure and Identification
TF-3-G-cThea is the abbreviated name for a recently discovered N-ethyl-2-pyrrolidinone-substituted theaflavin. It is one of four such novel compounds identified as storage-related marker compounds in black tea (Camellia sinensis)[1][2].
The chemical structure of TF-3-G-cThea consists of a theaflavin-3-gallate (TF-3-G) core to which an N-ethyl-2-pyrrolidinone moiety is attached. Theaflavins are characterized by a unique benzotropolone ring system, formed during the enzymatic oxidation and condensation of catechins during the fermentation of tea leaves[1].
The formation of TF-3-G-cThea occurs during the storage of black tea through a chemical reaction between theaflavin-3-gallate and theanine , an amino acid naturally present in tea[1]. This finding is significant as the concentration of these N-ethyl-2-pyrrolidinone-substituted theaflavins increases with the duration of storage[1][2].
The systematic name for this class of compounds is N-ethyl-2-pyrrolidinone-substituted flavanols (EPSFs)[3][4]. The substitution of the N-ethyl-2-pyrrolidinone group typically occurs at the C-6 or C-8 position of the A-ring of one of the flavanol units that constitute the theaflavin backbone[3][4].
Key Structural Features:
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Theaflavin Core: A polyphenolic compound with a benzotropolone skeleton.
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Gallate Group: An ester linkage of gallic acid at the 3-position of one of the flavanol-derived units.
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N-ethyl-2-pyrrolidinone Substituent: Formed from theanine and attached to the theaflavin structure.
Physicochemical and Quantitative Data
The following table summarizes the known quantitative data for TF-3-G-cThea.
| Property | Value | Source |
| Molecular Formula | C₄₂H₃₇NO₁₇ | [5][6] |
| Molecular Weight | 827.74 g/mol | [5][6] |
| SMILES String | O=C1C(O)=CC([C@H]2OC(C=C(O)C=C3O)=C3CC2O)=CC4=C1C(O)=C(O)C=C4--INVALID-LINK----INVALID-LINK--CC7=C5C(C8CCC(N8CC)=O)=C(O)C=C7O | [5][6] |
| Concentration in Aged Black Tea | The total content of N-ethyl-2-pyrrolidinone-substituted TFs was found to be 51.54 μg/g in black tea stored for 19 months. | [1][2] |
Experimental Protocols
The identification and validation of TF-3-G-cThea involved metabolomics analysis and targeted synthesis. The following protocols are based on the methodologies described in the primary literature[1][2].
Metabolomics Analysis for Discovery
A comprehensive nontargeted and targeted metabolomics approach was employed to investigate the chemical changes in black tea during storage.
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Sample Preparation: Black tea samples stored for varying durations (0-19 months) were prepared for analysis.
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UPLC-MS/MS Analysis: The prepared samples were analyzed using an ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS). This allowed for the separation and detection of a wide range of chemical constituents.
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Data Processing: The raw data from the UPLC-MS/MS analysis was processed to identify and quantify metabolites. This involved peak picking, alignment, and normalization.
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Compound Identification: Novel compounds that showed a strong positive correlation with storage duration were structurally assigned based on their mass spectral data. This led to the initial identification of four N-ethyl-2-pyrrolidinone-substituted theaflavins, including TF-3-G-cThea.
Synthesis and Structural Validation
The structure of the newly discovered compounds was confirmed through chemical synthesis.
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Reaction Mixture: Theaflavin standards (including TF-3-G) were reacted with theanine standards.
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Purification: The target N-ethyl-2-pyrrolidinone-substituted theaflavins were purified from the reaction mixture using semi-preparative liquid chromatography. The yield for this preparation was approximately 10-15%[2].
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Structural Confirmation: The synthesized compounds were analyzed using mass spectrometry and their fragmentation patterns were compared with those of the compounds detected in the stored black tea samples, confirming their structural assignment.
Quantification in Black Tea
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Standard Curve Generation: Standard solutions of the purified N-ethyl-2-pyrrolidinone-substituted theaflavins were prepared at various concentrations (e.g., 0.05, 0.2, 0.5, 1.0, 5.0, 20.0, and 50.0 μg/mL)[2].
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Calibration Curve: The standard solutions were analyzed by UPLC-MS/MS to establish a calibration curve with a high correlation coefficient (r² = 0.9998)[2].
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Quantification: The established calibration curve was used to quantify the concentration of TF-3-G-cThea and other related compounds in the stored black tea samples.
Visualization of Formation Pathway
The following diagram illustrates the proposed formation of TF-3-G-cThea from its precursors during the storage of black tea.
References
- 1. Metabolomics Analysis Reveals Four Novel N-Ethyl-2-pyrrolidinone-Substituted Theaflavins as Storage-Related Marker Compounds in Black Tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in N-Ethyl-2-Pyrrolidinone-Substituted Flavanols (EPSFs), Novel Bioactive Components in Tea: Chemical Structure, Formation Mechanism, and Potential Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - Metabolomics Analysis Reveals Four Novel NâEthyl-2-pyrrolidinone-Substituted Theaflavins as Storage-Related Marker Compounds in Black Tea - figshare - Figshare [figshare.com]
